5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
The compound 5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to the pyrazolo[3,4-d]pyrimidin-4(5H)-one family, a class of nitrogen-containing heterocycles with structural resemblance to purines. These derivatives are pharmacologically significant, exhibiting antitumor, antimicrobial, and anti-leukemia activities . The target molecule features:
- 1-(o-Tolyl) substituent: An ortho-methylphenyl group at position 1, introducing steric and electronic effects.
The structural complexity of this compound positions it as a candidate for therapeutic applications, particularly in oncology, due to the antitumor properties of pyrazolo[3,4-d]pyrimidines .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-15-6-2-4-8-18(15)27-21-17(12-24-27)22(29)25(14-23-21)13-20(28)26-11-10-16-7-3-5-9-19(16)26/h2-9,12,14H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEMTFDBOVTBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, examining its synthesis, pharmacological properties, and potential therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 334.38 g/mol. The structure features an indole moiety, a pyrazolo[3,4-d]pyrimidine core, and an o-tolyl group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 334.38 g/mol |
| CAS Number | Not specified |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . For instance, research indicates that these compounds exhibit significant antiproliferative effects against various cancer cell lines. In particular, derivatives have demonstrated activity against human cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) .
A structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold can enhance potency. For example, compounds with electron-donating groups at the A-ring exhibited improved activity compared to their counterparts with electron-withdrawing groups .
The mechanism underlying the anticancer activity of pyrazolo[3,4-d]pyrimidines appears to involve the inhibition of tubulin polymerization, disrupting microtubule dynamics similar to well-known chemotherapeutic agents like combretastatin A-4 (CA-4). This disruption leads to apoptosis in cancer cells .
Neuropsychiatric Effects
In addition to anticancer properties, some pyrazolo[3,4-d]pyrimidine derivatives have shown promise in treating neuropsychiatric disorders. For example, certain compounds have been identified as partial agonists at serotonin receptors (5HT2C), which are implicated in mood regulation . This suggests potential applications in treating conditions such as depression and anxiety disorders.
Case Study 1: Antiproliferative Activity
A study synthesized a series of pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antiproliferative effects against multiple cancer cell lines. The most potent compound displayed IC50 values in the low micromolar range against A549 cells. The study emphasized the importance of substituent variations on the aromatic rings for enhancing biological activity .
Case Study 2: Neuropsychiatric Applications
Another investigation focused on the neuropharmacological profile of indole-based derivatives. Compounds were tested for their ability to modulate serotonin receptor activity. Results indicated that certain derivatives had a high affinity for 5HT2C receptors and showed promise for further development as therapeutic agents for mood disorders .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : Nitro groups (e.g., 2,4-dinitrophenyl in ) enhance electrophilicity, favoring antimicrobial activity, whereas methoxy or methyl groups (e.g., ) may improve solubility.
- Linker Chemistry : The oxoethyl linker in the target compound vs. sulfanyl in alters hydrogen-bonding capacity and metabolic stability.
Pharmacological Implications
Structure-Activity Relationship (SAR) Trends
Q & A
Q. What are the key synthetic routes for 5-(2-(indolin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A common approach includes:
- Condensation reactions : Reacting indoline derivatives with pyrazolo[3,4-d]pyrimidinone intermediates under reflux with acetic acid and sodium acetate as catalysts (similar to procedures in and ).
- Thioether formation : Introducing sulfur-containing groups via nucleophilic substitution or coupling reactions (e.g., using thiols or thioureas) .
- Optimization : Reaction temperature (typically 80–110°C), solvent polarity (acetic acid or DMF), and stoichiometric ratios (1:1.1 molar ratio of aldehyde to thiazolidinone) are critical for yield improvement. Purification via recrystallization (acetic acid/DMF mixtures) or column chromatography ensures >90% purity .
Q. Which spectroscopic techniques are critical for characterizing the structure of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the indolin-1-yl group shows characteristic aromatic protons at δ 6.8–7.5 ppm, while the pyrazolo[3,4-d]pyrimidinone core exhibits distinct singlet peaks for the C4 carbonyl (δ ~160 ppm in ¹³C) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 396.48) and fragmentation patterns .
- X-ray crystallography : SHELXL software () resolves 3D conformation, highlighting hydrogen bonding between the oxoethyl group and pyrimidinone ring, critical for stability .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound's anticancer properties?
- Methodological Answer :
- Derivatization : Synthesize analogs with modifications to the indolin-1-yl (e.g., halogenation) or o-tolyl groups (e.g., substituent position changes). Compare activities using cytotoxicity assays (e.g., IC₅₀ in cancer cell lines) .
- Functional group analysis : Replace the thioether linkage with sulfoxide/sulfone to assess redox sensitivity. shows that substituents like methyl groups enhance antifungal activity, suggesting similar trends in anticancer SAR .
- Biological assays : Use flow cytometry to evaluate apoptosis induction and Western blotting to track kinase inhibition (e.g., ALDH1A subfamily targets, as in ) .
Q. What computational approaches are recommended for predicting the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ALDH1A enzymes. The pyrimidinone ring shows π-π stacking with Phe170, while the indolin-1-yl group occupies hydrophobic pockets () .
- Molecular dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 100 ns. Key hydrogen bonds (e.g., between C4 carbonyl and Arg49) maintain binding .
- QSAR modeling : Use descriptors like LogP and polar surface area to correlate structural features (e.g., o-tolyl lipophilicity) with activity .
Q. How should conflicting data on biological activity (e.g., antifungal vs. anticancer) be analyzed and resolved?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines (e.g., Sclerotinia sclerotiorum for antifungal tests vs. HeLa for anticancer) and dosage ranges (e.g., 10–50 mg/L in ) .
- Target selectivity profiling : Use kinome-wide screening to identify off-target effects. For example, pyrazolo[3,4-d]pyrimidinones may inhibit both fungal ergosterol synthesis and human kinases .
- Data triangulation : Cross-reference crystallography () and SAR data to identify functional groups responsible for divergent activities. The indolin-1-yl moiety may enhance anticancer activity, while the thioether group drives antifungal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
